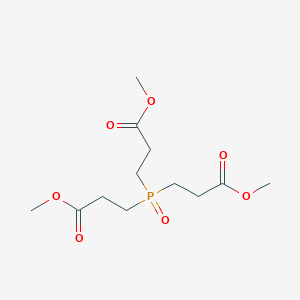![molecular formula C13H19N B13034236 1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
1-[4-(Tert-butyl)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C13H19N It features a phenyl ring substituted with a tert-butyl group and a prop-2-enylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Nitro compounds, halogenated derivatives
Aplicaciones Científicas De Investigación
1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.
Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparación Con Compuestos Similares
1-[4-(Tert-butyl)phenyl]ethanamine: Similar structure but with an ethylamine side chain instead of prop-2-enylamine.
1-[4-(Tert-butyl)phenyl]prop-2-en-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine is unique due to its combination of a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3 |
Clave InChI |
VBTUZLQGBMWJBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)

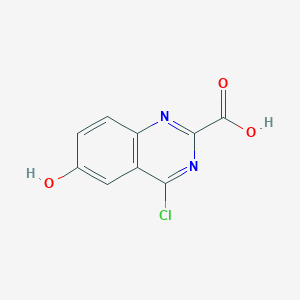
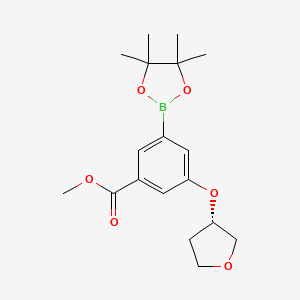
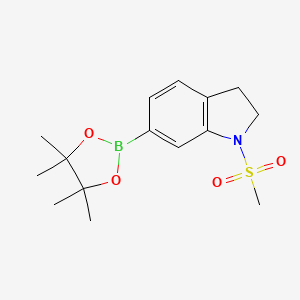
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
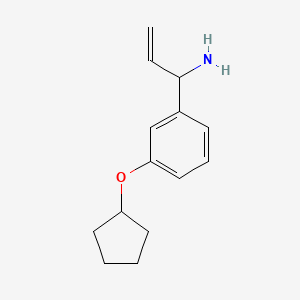
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)



![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
